molecular formula C6H8ClNOS B019376 3-Ethoxy-5-chloromethylisothiazole CAS No. 170953-78-3

3-Ethoxy-5-chloromethylisothiazole

Cat. No. B019376
M. Wt: 177.65 g/mol
InChI Key: VZELAVYQLWGPSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiazole derivatives, including compounds similar to 3-Ethoxy-5-chloromethylisothiazole, typically involves cyclocondensation reactions, substitution reactions, or the reaction of nitriles with ethoxycarbonylthioacetamides. For example, brominated trihalomethylenones have been explored as precursors in the synthesis of ethoxymethyl-carboxyethyl ester pyrazoles through substitution reactions of bromine and chlorine by ethanol (Martins et al., 2013).

Molecular Structure Analysis

The molecular structure of isothiazole derivatives can be elucidated using techniques such as X-ray crystallography, which reveals details about bond lengths, angles, and overall molecular geometry. For instance, crystal and molecular structure analysis has been conducted on compounds like 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole, demonstrating the effects of substitution on the heterocycle's bond lengths and angles (Verenich et al., 1992).

Scientific Research Applications

  • Pharmaceutical and Biotechnology Applications :

    • The high yields of 3-ethoxyisoxazole derivatives from β-oxo thionoesters suggest potential applications in pharmaceuticals and biotechnology (OhtaTetsuo et al., 2000).
    • Brominated trihalomethylenones are versatile precursors for synthesizing compounds like 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, with implications in chemotherapeutic applications (Martins et al., 2013).
    • Gold(III) complexes with thioamides, which are related compounds, show potential for treating various cancers (Kouroulis et al., 2009).
  • Agricultural Applications :

    • Certain derivatives show significant antifungal activity, suggesting their use as new antifungal agents (Narayanan & Bernstein, 1966).
    • 5-Substituted-3-(trichloromethyl)-1,2,4-thiadiazoles, a related compound, demonstrate 60-80% of the overall fungicidal activity compared to analogous compounds, suggesting their efficacy as soil fungicides (Narayanan, Bernstein & Williams, 1966).
  • Environmental and Other Applications :

    • Compounds such as Terrazole have been shown to suppress denitrification in soils, which can improve soil quality and reduce nutrient loss (Mills & Mcelhannon, 1984).
    • Some derivatives have been found to inhibit nitrification in agricultural soils, thereby reducing the need for certain fertilizers and maintaining soil health (Abdullatif & Stroehlein, 1990).

properties

IUPAC Name

5-(chloromethyl)-3-ethoxy-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c1-2-9-6-3-5(4-7)10-8-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZELAVYQLWGPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433724
Record name 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-chloromethylisothiazole

CAS RN

170953-78-3
Record name 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Frølund, B Ebert, LW Lawrence… - Journal of Labelled …, 1995 - Wiley Online Library
The synthesis of tritium labelled thiomuscimol(5‐amino[ 3 H] 2 methyl‐3‐isothiazolol) (7c), a specific and high‐affinity agonist photoaffinity label for GABA A receptors, is described. The …

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